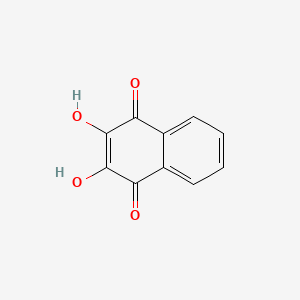

2,3-Dihydroxy-1,4-naphtoquinone

Vue d'ensemble

Description

Isonaphthazarine (IN) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a yellow-colored solid that is soluble in many organic solvents. IN is a member of the azaaromatic family of compounds and is known for its unique properties, including its ability to act as a photosensitizer and its ability to form complexes with metal ions. IN is also a useful tool in the study of biochemical and physiological effects, as well as an important reagent in organic synthesis.

Applications De Recherche Scientifique

Stress oxydatif et signalisation cellulaire

2,3-Dihydroxy-1,4-naphtoquinone: joue un rôle significatif dans l'induction du stress oxydatif dans les cellules, ce qui peut affecter la signalisation redox. Cette propriété est utilisée pour étudier la modulation de l'expression des gènes via les voies dépendantes de Nrf2. La capacité du composé à induire le stress oxydatif en fait un outil précieux pour comprendre les réponses cellulaires aux espèces réactives de l'oxygène (ROS) et le développement d'agents thérapeutiques potentiels qui peuvent moduler la signalisation redox .

Modulation des récepteurs tyrosine kinases

Ce dérivé de naphtoquinone a été montré pour moduler les récepteurs tyrosine kinases, tels que le récepteur du facteur de croissance épidermique (EGFR). En affectant ces récepteurs, il peut altérer la communication intercellulaire par jonctions communicantes, ce qui est crucial pour comprendre et potentiellement traiter diverses maladies où la communication cellulaire est perturbée .

Activités antimicrobiennes et antitumorales

Le composé présente des propriétés antimicrobiennes et antitumorales, ce qui en fait un candidat intéressant pour le développement de nouveaux médicaments. Sa haute réactivité lui permet d'interagir avec diverses cibles moléculaires à l'intérieur des cellules, fournissant des informations sur les mécanismes d'action d'agents antimicrobiens et antitumoraux potentiels .

Propriétés neuroprotectrices

This compound: a été trouvé pour avoir des effets neuroprotecteurs, ce qui pourrait être bénéfique pour la protection contre les maladies neurodégénératives. Son rôle dans les mécanismes de protection cellulaire offre une voie pour explorer les traitements de maladies comme la maladie d'Alzheimer et la maladie de Parkinson .

Protection cardiovasculaire

La recherche a indiqué que ce dérivé de naphtoquinone peut avoir des propriétés cardioprotectrices et anti-ischémiques. Ces propriétés sont précieuses pour développer des traitements qui pourraient protéger le cœur des dommages ischémiques, souvent causés par un manque de flux sanguin et d'oxygène .

Applications d'imagerie moléculaire

En raison de sa réactivité et de sa capacité à former des complexes avec les cations métalliques, This compound peut être utilisé comme un outil biochimique pour la détection non invasive des zones pathologiques dans les cellules et les tissus. Cette application est particulièrement pertinente dans les techniques d'imagerie moléculaire, qui sont essentielles pour diagnostiquer et surveiller diverses maladies .

Safety and Hazards

Mécanisme D'action

Target of Action

2,3-Dihydroxy-1,4-naphthoquinone, also known as Isonaphthazarine or 2,3-dihydroxynaphthalene-1,4-dione, primarily targets biological molecules at their nucleophilic sites, such as the thiols in proteins and glutathione (GSH) . It acts as an electrophile, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .

Mode of Action

The mode of action of 2,3-Dihydroxy-1,4-naphthoquinone involves two general mechanisms. One is the covalent modification of biological molecules at their nucleophilic sites, where it acts as an electrophile . The other mechanism consists of redox cycling, in which reactive oxygen species (ROS) are generated . This is similar to the action of hydrogen peroxide and superoxide radicals .

Biochemical Pathways

2,3-Dihydroxy-1,4-naphthoquinone is known to be derived from several metabolic pathways, including the o-succinylbenzoate (OSB) pathway, the 4-hydroxybenzoic acid (4HBA)/geranyl diphosphate (GPP) pathway, the acetate-polymalonate pathway, the homogentisate (HGA)/mevalonic acid (MVA) pathway, and the futalosine pathway . These pathways are affected by the compound, leading to downstream effects that contribute to its biological activity.

Pharmacokinetics

The compound’s redox and acid-base properties, which can be modulated synthetically, may influence its bioavailability .

Result of Action

The molecular and cellular effects of 2,3-Dihydroxy-1,4-naphthoquinone’s action are diverse. It has been reported to exhibit strong activity as an antimalarial, antibacterial, antifungal, and anticancer agent . Its action results in the inhibition of microbial growth, as well as the potential to halt tumor cell growth .

Propriétés

IUPAC Name |

2,3-dihydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQUETZBXIMAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876184 | |

| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

605-37-8 | |

| Record name | 2,3-Dihydroxy naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonaphthazarine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISONAPHTHAZARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P55V4GVI5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

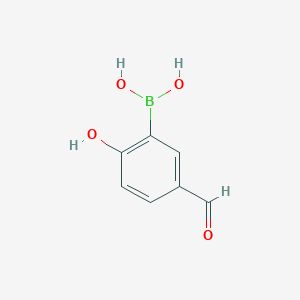

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of isonaphthazarine's reactivity with sugars, particularly in the context of the provided research?

A1: The research by Barros et al. [] highlights the ability of isonaphthazarine (2,3-dihydroxy-1,4-naphthoquinone) to undergo autocatalytic condensation reactions with 1,2-orthoesters of sugars. This interaction is significant because it provides a novel pathway for the synthesis of complex sugar derivatives. While the exact biological implications are not explored in the paper, the ability of isonaphthazarine to react with sugar moieties could have implications for understanding its potential interactions with carbohydrates in biological systems.

Q2: Can you describe the different synthetic routes to obtain isonaphthazarine highlighted in the provided research papers?

A2: The provided research articles showcase two distinct approaches to synthesizing isonaphthazarine:

- Reduction of Oxolin: One paper [] focuses on the reduction of oxolin to produce isonaphthazarine. This method likely involves specific reducing agents and reaction conditions, which would be detailed in the full research paper.

- Commercially Available Starting Material: The second paper [] utilizes commercially available isonaphthazarine for their study on its reactivity with sugar derivatives. This suggests that isonaphthazarine can be readily purchased from chemical suppliers, indicating established synthetic routes for its production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.